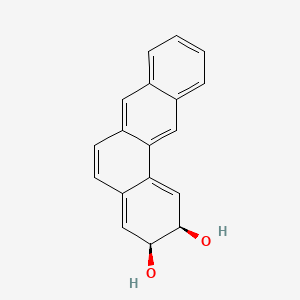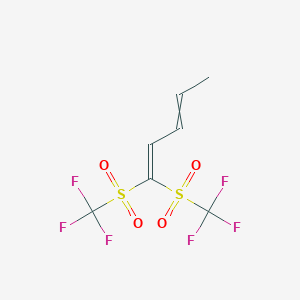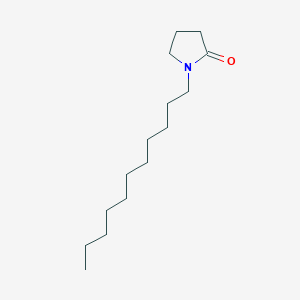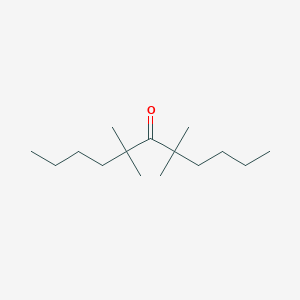
2-Amino-16-methyloctadec-4-ene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-16-methyloctadec-4-ene-1,3-diol is a chemical compound with the molecular formula C19H39NO2 It is characterized by the presence of an amino group, a double bond at the fourth position, and two hydroxyl groups at the first and third positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-16-methyloctadec-4-ene-1,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a long-chain fatty acid or alcohol.
Hydroxylation: The hydroxyl groups are introduced through hydroxylation reactions, which can be carried out using oxidizing agents like osmium tetroxide or potassium permanganate.
Double Bond Formation: The double bond at the fourth position is introduced through dehydrogenation reactions, often using catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-16-methyloctadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for the reduction of the double bond.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Saturated amino alcohols.
Substitution: Various derivatives with different functional groups, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Amino-16-methyloctadec-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: It serves as a model compound for studying the behavior of amino alcohols in biological systems.
Industry: It is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-16-methyloctadec-4-ene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical reactions. The double bond may also play a role in the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-16-methyloctadecane-1,3-diol: Lacks the double bond at the fourth position.
2-Amino-16-methyloctadec-4-ene-1,2-diol: Has a hydroxyl group at the second position instead of the third.
2-Amino-16-methyloctadec-4-ene-1,3-triol: Contains an additional hydroxyl group.
Uniqueness
2-Amino-16-methyloctadec-4-ene-1,3-diol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups, along with the double bond, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
59360-04-2 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
2-amino-16-methyloctadec-4-ene-1,3-diol |
InChI |
InChI=1S/C19H39NO2/c1-3-17(2)14-12-10-8-6-4-5-7-9-11-13-15-19(22)18(20)16-21/h13,15,17-19,21-22H,3-12,14,16,20H2,1-2H3 |
Clave InChI |
OWANZNANZUJHGN-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCCCC=CC(C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
methyl}phosphonic acid](/img/structure/B14621215.png)
![Pyridine, 2-[[(2-methylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14621220.png)

![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)

![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)


![N-Butyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine](/img/structure/B14621268.png)


![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-(acetylamino)-4,6-diphenyl-](/img/structure/B14621305.png)
